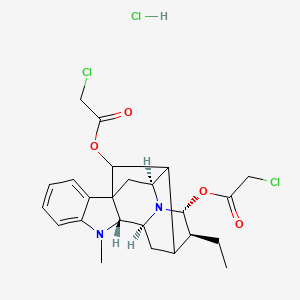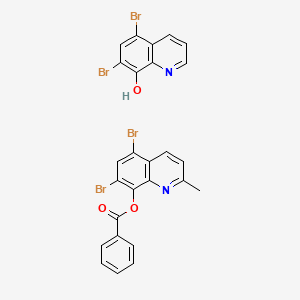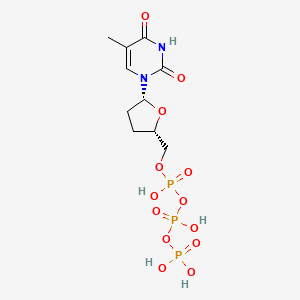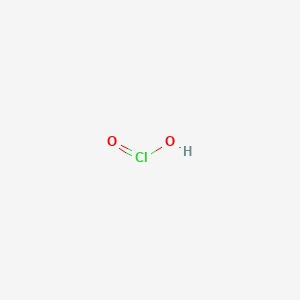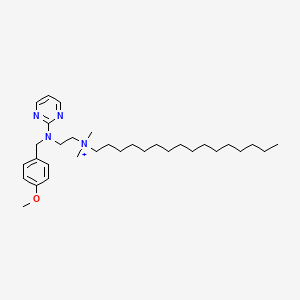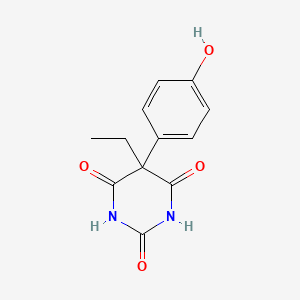
1,3-二氟丙酮
描述
1,3-Difluoroacetone is an organic compound with the chemical formula C3H3F2O. It is a colorless liquid with a sweet odor and is soluble in water. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the production of fluorinated polymers and as a reagent in organic chemistry. 1,3-Difluoroacetone has a wide range of applications in scientific research, including the study of its mechanism of action, biochemical and physiological effects, and its use as a reagent in laboratory experiments.
科学研究应用
生化毒理学
1,3-二氟丙酮是杀虫剂成分 1,3-二氟-2-丙醇的代谢物,具有重要的生化毒理学意义。大鼠肾脏匀浆将 1,3-二氟丙酮转化为 (-)‐赤藓氟柠檬酸盐,该过程先由氟化物水平升高,然后是柠檬酸盐积累。这种转化是合成这种有毒化合物的一个关键步骤(Menon, Feldwick, Noakes, & Mead, 2001)。
分子结构分析
1,3-二氟丙酮的碳-13 骨架结构已经使用旋转光谱确定,为其分子结构提供了重要的见解。这项研究有助于理解 1,3-二氟丙酮在各个科学领域的化学性质和潜在应用(Grubbs, 2017)。
与氟甲基自由基的反应性
涉及 1,3-二氟丙酮和氟甲基自由基的反应研究揭示了其反应性的重要方面。这些知识对于合成化学中的应用以及理解各种工业过程中的反应动力学至关重要(Cadman & Owen, 1981)。
光谱学和异构现象
1,3-二氟丙酮已被研究其微波光谱性质,提供了对其分子构象和偶极矩的见解。了解这些性质对于分子光谱学中的应用以及材料和化合物的设计至关重要(Finnigan, Gillies, Suenram, Wilson, & Karlsson, 1975)。
氟化合物的合成
1,3-二氟丙酮用于合成各种氟化化合物,例如 2-(氟甲基)-3-氟丙氨酸甲酯。该化合物在药物化学中具有应用,突出了 1,3-二氟丙酮在合成生物活性分子中的重要性(Davis, Reddy, Bental, & Deutsch, 1994)。
氟化结构单元
1,3-二氟丙酮在合成氟化杂环化合物和脂肪族化合物中的多功能性证明了其作为有机合成中结构单元的重要性。其应用扩展到合成三氟甲基化化合物,这对于开发药物和农用化学品至关重要(Lui, Marhold, & Rock, 1998)。
安全和危害
作用机制
Biochemical Pathways
1,3-Difluoroacetone is known to be a metabolite of the pesticide Gliftor (1,3-difluoro-2-propanol) . In rat kidney homogenates, it has been shown to convert to (-)-erythro-fluorocitrate in the presence of coenzyme A, ATP, oxaloacetate, and Mg2+
Pharmacokinetics
It is known, however, that this compound has been identified in human blood , suggesting that it can be absorbed and distributed in the body
Result of Action
It is known that this compound is a metabolite of the pesticide gliftor (1,3-difluoro-2-propanol) , suggesting that it may have similar toxicological effects.
Action Environment
The action of 1,3-Difluoroacetone can be influenced by various environmental factors. For instance, the compound is a liquid at room temperature , and its physical state could affect its interaction with biological systems. Additionally, safety data suggests that measures should be taken to prevent static discharges when handling this compound , indicating that electrical charges could potentially influence its stability or efficacy
生化分析
Biochemical Properties
1,3-Difluoroacetone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as coenzyme A, ATP, and oxaloacetate. These interactions facilitate the conversion of 1,3-Difluoroacetone to (-)-erythro-fluorocitrate in vitro . This conversion is crucial as it highlights the compound’s involvement in metabolic pathways and its potential impact on cellular processes.
Cellular Effects
The effects of 1,3-Difluoroacetone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been identified in human blood, indicating its potential impact on human cells . Additionally, its presence in the human exposome suggests that it can alter cellular processes upon exposure.
Molecular Mechanism
At the molecular level, 1,3-Difluoroacetone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s conversion to (-)-erythro-fluorocitrate involves an NAD±dependent oxidation, which is a rate-limiting step in the synthesis of the toxic product . This mechanism underscores the compound’s ability to influence metabolic pathways and enzyme activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Difluoroacetone change over time. The compound is stable under recommended storage conditions but is incompatible with oxidizing agents and bases . Long-term studies have shown that 1,3-Difluoroacetone can lead to the accumulation of fluoride and citrate in vivo, indicating its potential long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 1,3-Difluoroacetone vary with different dosages in animal models. High doses of the compound have been shown to result in the synthesis of (-)-erythro-fluorocitrate, which is associated with toxic effects such as elevated fluoride and citrate levels . These findings highlight the importance of dosage considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
1,3-Difluoroacetone is involved in metabolic pathways that include its conversion to (-)-erythro-fluorocitrate. This conversion is facilitated by enzymes such as coenzyme A and ATP . The compound’s involvement in these pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1,3-Difluoroacetone is transported and distributed through interactions with transporters and binding proteins. Its high water solubility and low log Kow value suggest that it can be readily transported within aqueous environments . These properties influence its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 1,3-Difluoroacetone is influenced by targeting signals and post-translational modifications. The compound’s interactions with specific proteins and organelles direct it to particular cellular compartments, where it exerts its biochemical effects . This localization is crucial for understanding its role in cellular processes and its potential impact on cell function.
属性
IUPAC Name |
1,3-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPCXRNASWFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963363 | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-14-5 | |
| Record name | 1,3-Difluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 453-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-Difluoroacetone in organic synthesis?
A: 1,3-Difluoroacetone serves as a valuable reagent for synthesizing mono-fluoromethyl 6,5-heteroaromatic bicycles. [] This novel synthetic approach, characterized by its operational simplicity and mild reaction conditions, has demonstrated yields of up to 96%. []
Q2: How does 1,3-Difluoroacetone contribute to understanding the kinetics of unimolecular reactions?
A: Studies using 1,3-Difluoroacetone, either through photolysis alone or co-photolysis with 1,1,3,3-tetrafluoroacetone, have provided insights into the kinetics of hydrogen fluoride elimination from chemically activated molecules. [, ] These studies offer valuable data for validating theoretical frameworks like the classical Rice–Ramsperger–Kassel theory. []
Q3: What is the toxicological relevance of 1,3-Difluoroacetone?
A: 1,3-Difluoroacetone is a key metabolite of 1,3-difluoro-2-propanol, the active ingredient in the pesticide Gliftor. [, , ] This metabolite plays a crucial role in the compound's toxicity. [] In vivo studies have shown that 1,3-Difluoroacetone is converted into (−)-erythro-fluorocitrate, a known inhibitor of aconitate hydratase, leading to citrate accumulation in the kidneys. []
Q4: What spectroscopic data are available for characterizing 1,3-Difluoroacetone?
A: The conformational analysis and dipole moment of 1,3-Difluoroacetone have been investigated using microwave spectroscopy. [, ] These studies provide valuable structural information about the molecule. [, ] Additionally, NMR studies have further elucidated the rotational isomerism present in 1,3-Difluoroacetone. []
Q5: What are the implications of radical reactions involving 1,3-Difluoroacetone?
A: Photolysis studies of 1,3-Difluoroacetone, both independently and in the presence of other ketones, have enabled the measurement of reaction rates for fluoromethyl radicals. [] This research contributes to our understanding of radical reactions and their kinetics, particularly in atmospheric chemistry and combustion processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


